Penicillin G benzathine

概要

説明

準備方法

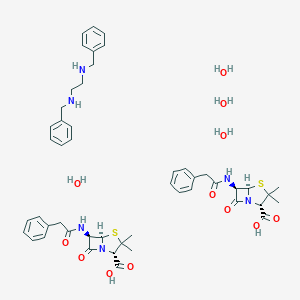

ベンザチン・ベンジルペニシリンは、ジベンジルエチレンジアミンをベンジルペニシリンの2分子と反応させることで合成されます。 この化合物の化学名称は、(2S, 5R, 6R)-3,3-ジメチル-7-オキソ-6-(2-フェニルアセトアミド)-4-チア-1-アザビシクロ[3.2.0]ヘプタン-2-カルボン酸とN,N'-ジベンジルエチレンジアミン(2:1)のテトラヒドレートです . 工業生産方法では、多くの場合、ポリビニルピロリドン(PVP-K30)やヒドロキシプロピルメチルセルロース(HPMC)など、薬物の溶解速度を向上させる親水性担体が使用されます .

化学反応の解析

ベンザチン・ベンジルペニシリンは、加水分解や酸化など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、抽出プロセスのための水酸化ナトリウムやエーテルがあります . これらの反応から生成される主な生成物は、ベンジルペニシリンとその分解生成物です。 この化合物は、注射部位にデポを形成し、時間の経過とともに徐々にベンジルペニシリンを放出することも知られています .

科学研究への応用

ベンザチン・ベンジルペニシリンは、幅広い科学研究に適用されています。 医学では、細菌感染症の治療薬として、およびリウマチ熱の予防薬として使用されています . 化学では、さまざまな親水性担体と組み合わせた場合の安定性と溶解特性について研究されています . 生物学では、細菌耐性と長効性抗生物質の薬物動態のメカニズムを理解するために使用されています . 工業的には、注射用抗生物質の製剤と、新規薬物送達システムの開発に使用されています .

化学反応の分析

Penicillin G benzathine undergoes various chemical reactions, including hydrolysis and oxidation. Common reagents used in these reactions include sodium hydroxide and ether for extraction processes . The major products formed from these reactions are penicillin G and its degradation products. The compound is also known to form a depot at the site of injection, slowly releasing penicillin G over time .

科学的研究の応用

Indications for Use

BPG is primarily indicated for the treatment of infections caused by penicillin-sensitive microorganisms. The following are key applications:

- Syphilis Treatment : BPG is the first-line treatment for all stages of syphilis, including primary, secondary, and early latent syphilis. It is also effective in preventing congenital syphilis when administered to pregnant women before delivery .

- Rheumatic Fever Prophylaxis : BPG is used to prevent rheumatic fever in individuals with a history of rheumatic heart disease or streptococcal throat infections .

- Upper Respiratory Infections : Effective against group A beta-hemolytic streptococcus, BPG is used to treat pharyngitis and prevent subsequent complications like acute rheumatic fever .

- Other Infections : It is also indicated for treating yaws, bejel, and pinta, which are skin infections caused by Treponema pallidum and T. carateum .

Pharmacokinetics and Administration

BPG is administered intramuscularly, providing a slow release into the bloodstream. This results in prolonged serum levels, allowing for less frequent dosing compared to other antibiotics. The typical dosage for adults is 2.4 million units administered once or at intervals depending on the infection being treated .

Table 1: Clinical Data on Benzathine Penicillin G Administration

Case Study Highlights

- A study documented nine patients who experienced serious non-allergic reactions following BPG administration; however, these were rare compared to the total number of doses given .

- Another report highlighted three fatalities associated with BPG injections in patients with underlying cardiac issues, emphasizing the importance of patient selection and monitoring during treatment .

- A successful case of treating late latent syphilis with BPG was reported in a patient with a history of penicillin allergy, demonstrating the drug's safety when appropriately tested prior to administration .

Adverse Effects and Considerations

While BPG is generally well-tolerated, potential adverse effects include allergic reactions, local injection site reactions, and rare severe non-allergic reactions such as anaphylaxis or cardiac events in predisposed individuals . Monitoring patients post-administration is crucial to mitigate risks.

作用機序

ベンザチン・ベンジルペニシリンは、活発な増殖中に細菌の細胞壁合成を阻害することで作用します。 細胞壁ペプチドグリカン生合成を阻害し、細胞壁を浸透圧的に不安定にし、細菌の細胞死を引き起こします . この化合物の分子標的は、細菌の細胞壁にあるペニシリン結合タンパク質(PBP)です .

類似の化合物との比較

ベンザチン・ベンジルペニシリンは、アモキシシリンやドキシサイクリンなど、他のペニシリン系抗生物質と比較されることがよくあります。 アモキシシリンは広域スペクトル抗生物質ですが、ベンザチン・ベンジルペニシリンは、特定のグラム陽性菌に効果的な狭域スペクトル抗生物質です . ドキシサイクリンは、テトラサイクリン系抗生物質であり、より幅広い活性を持っていますが、通常、ベンザチン・ベンジルペニシリンと同じ種類の感染症には使用されません . ベンザチン・ベンジルペニシリンのユニークな特徴は、長効性製剤であるため、他の抗生物質よりも投与回数を減らすことができます .

類似の化合物

- アモキシシリン

- ドキシサイクリン

- フェノキシメチルペニシリン

- プロカイン・ベンジルペニシリン

ベンザチン・ベンジルペニシリンは、その持続時間と感受性のある微生物が原因の感染症の治療と予防における特異的な用途によって際立っています .

類似化合物との比較

Penicillin G benzathine is often compared with other penicillin antibiotics such as amoxicillin and doxycycline. Unlike amoxicillin, which is a broad-spectrum antibiotic, this compound is a narrow-spectrum antibiotic specifically effective against certain gram-positive bacteria . Doxycycline, on the other hand, is a tetracycline antibiotic with a broader range of activity but is not typically used for the same types of infections as this compound . The unique feature of this compound is its long-acting formulation, which allows for less frequent dosing compared to other antibiotics .

Similar Compounds

- Amoxicillin

- Doxycycline

- Penicillin V

- Penicillin G procaine

This compound stands out due to its prolonged action and specific use in treating and preventing infections caused by susceptible organisms .

生物活性

Penicillin G benzathine (BPG) is a widely used antibiotic known for its effectiveness against various bacterial infections, particularly those caused by penicillin-susceptible organisms. This article delves into the biological activity of BPG, exploring its mechanisms of action, pharmacokinetics, clinical applications, and associated case studies.

BPG is a long-acting form of penicillin G, which exerts its bactericidal effects primarily through the inhibition of bacterial cell wall synthesis. This process occurs via the following steps:

- Binding to Penicillin-Binding Proteins (PBPs) : BPG binds to specific PBPs located in the bacterial cell wall.

- Inhibition of Cell Wall Synthesis : The binding disrupts the final stages of peptidoglycan synthesis, leading to cell lysis and death of the bacteria during active multiplication .

- Stability Against Beta-Lactamases : BPG demonstrates stability against various beta-lactamases, making it effective against certain resistant strains .

Pharmacokinetics

BPG has a unique pharmacokinetic profile characterized by its low solubility and slow release from intramuscular injection sites. Key pharmacokinetic parameters include:

| Dosage (Million Units) | Peak Serum Concentration (units/mL) | Duration of Detectable Levels |

|---|---|---|

| 0.3 | 0.03 - 0.05 | 4 - 5 days |

| 0.6 | Similar to above | 10 days |

| 1.2 | Similar to above | Up to 14 days |

Following administration, approximately 60% of BPG binds to serum proteins and is distributed throughout body tissues, with the highest concentrations found in the kidneys .

Clinical Applications

BPG is primarily used for:

- Treatment of Syphilis : It remains the first-line treatment for early syphilis due to its efficacy against Treponema pallidum.

- Rheumatic Fever Prophylaxis : BPG is crucial in the secondary prevention of rheumatic fever and rheumatic heart disease (RHD), particularly in populations at high risk .

- Other Infections : It is effective against various gram-positive bacteria, including beta-hemolytic streptococci .

Case Studies and Adverse Reactions

Despite its widespread use, BPG can lead to severe non-allergic reactions in rare cases. A notable study reported nine patients who experienced serious adverse reactions shortly after BPG administration. Key findings include:

- Patient Demographics : The cohort included five females and four males aged between 10 and 93 years.

- Indications for Use : Indications included recurrent erysipelas (6 cases), prevention of rheumatic fever (2 cases), and sinusitis (1 case).

- Adverse Events : Six patients experienced fatal reactions, all having pre-existing cardiac risk factors. Notably, no allergic reactions were implicated in these cases .

Summary Table of Adverse Reactions

| Case Number | Age | Gender | Indication | Reaction Type |

|---|---|---|---|---|

| 1 | 10 | Male | Erysipelas | Fatal |

| 2 | 19 | Female | Rheumatic Fever Prevention | Near-Fatal |

| ... | ... | ... | ... | ... |

Research Findings

Recent studies have highlighted the importance of monitoring penicillin levels in patients receiving BPG for RHD prophylaxis. A population pharmacokinetic study indicated that many patients do not maintain adequate penicillin concentrations above therapeutic levels, emphasizing the need for optimized dosing regimens .

特性

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDKTXGNSOORHA-CJHXQPGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H64N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194317 | |

| Record name | Penicillin G benzathine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41372-02-5 | |

| Record name | Penicillin G benzathine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillin G benzathine [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penicillin G Benzathine,tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIN G BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT82F58GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。